molecular formula C6H14N2O3S B067781 2-(Morpholine-4-sulfonyl)ethan-1-amine CAS No. 173336-66-8

2-(Morpholine-4-sulfonyl)ethan-1-amine

Cat. No.: B067781
CAS No.: 173336-66-8
M. Wt: 194.25 g/mol
InChI Key: OINANNBISYKCNE-UHFFFAOYSA-N
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Description

2-(Morpholine-4-sulfonyl)ethan-1-amine is a derivative of morpholine, a versatile heterocyclic compound with significant industrial and pharmaceutical importance. This compound is characterized by the presence of a morpholine ring attached to an ethanamine group through a sulfonyl linkage. It is known for its wide range of applications, including its use as an intermediate in organic synthesis and as a building block in the development of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholine-4-sulfonyl)ethan-1-amine typically involves the reaction of morpholine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Morpholine-4-sulfonyl)ethan-1-amine has a broad range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-sulfonyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the sulfonyl and ethanamine groups.

    2-(Morpholine-4-sulfonyl)ethanol: Similar structure but with an ethanol group instead of ethanamine.

    4-(Morpholine-4-sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of ethanamine.

Uniqueness: 2-(Morpholine-4-sulfonyl)ethan-1-amine is unique due to its combination of the morpholine ring, sulfonyl group, and ethanamine moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-morpholin-4-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINANNBISYKCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587967
Record name 2-(Morpholine-4-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-66-8
Record name 2-(Morpholine-4-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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